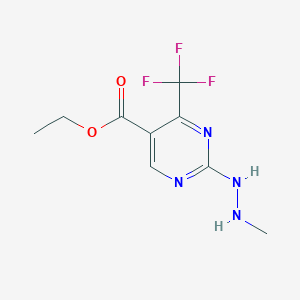

ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate

Description

Ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a trifluoromethyl group at position 4, a methylhydrazino substituent at position 2, and an ethyl ester at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylhydrazino moiety may contribute to hydrogen bonding or coordination with biological targets .

Properties

IUPAC Name |

ethyl 2-(2-methylhydrazinyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4O2/c1-3-18-7(17)5-4-14-8(16-13-2)15-6(5)9(10,11)12/h4,13H,3H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGRGBMGRXRNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Methylhydrazinyl Group: The methylhydrazinyl group can be introduced through a nucleophilic substitution reaction using methylhydrazine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The methylhydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylhydrazinyl group can yield azides, while nucleophilic substitution of the trifluoromethyl group can yield various substituted pyrimidine derivatives.

Scientific Research Applications

ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinecarboxylate derivatives are a well-studied class of compounds. Below is a detailed comparison of ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate with structurally related analogs, focusing on substituents, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Key Findings:

Chloro or hydroxyl substituents at position 4 (e.g., in CAS 720-01-4 or 15400-53-0) alter electronic properties, influencing reactivity in synthetic pathways or metabolic stability .

Physicochemical Properties :

- The trifluoromethyl group universally enhances lipophilicity and resistance to oxidative metabolism across all analogs .

- Phenyl or pyridinyl substituents (e.g., in ) introduce aromaticity, which may improve binding to hydrophobic pockets in proteins.

Synthetic Accessibility: Hydrazine derivatives like the target compound are typically synthesized via condensation of hydrazines with aldehydes or ketones (e.g., describes a reflux-based method for arylidenehydrazino analogs) . Thiocarbamoyl derivatives (e.g., ) require isothiocyanate intermediates, adding complexity compared to the target compound’s straightforward hydrazine coupling.

For example, ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is classified under GHS hazard codes for acute toxicity .

Biological Activity

Ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₈F₃N₃O₂

- Molecular Weight : 239.17 g/mol

- SMILES Notation : CCOC(=O)c1cnc(NN(C)C)nc1C(F)(F)F

The biological activity of this compound has been linked to its ability to inhibit specific signaling pathways. Research indicates that it acts as an inhibitor of the AP-1 and NF-κB mediated gene expression, which are crucial in various cellular processes including inflammation and cancer progression .

Anticancer Properties

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .

- Mechanistic Insights : The compound's mechanism involves the modulation of apoptotic pathways, where it enhances apoptosis in cancer cells while sparing normal cells, thus highlighting its potential as a selective anticancer agent .

Anti-inflammatory Effects

Research has demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for ethyl 2-(2-methylhydrazino)-4-(trifluoromethyl)-5-pyrimidinecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazine-mediated modifications. For example, hydrazine hydrate can react with ester precursors (e.g., ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate) under reflux conditions (6–8 hours, ethanol solvent) to introduce the hydrazino group. Yield optimization requires controlled stoichiometry, solvent polarity adjustments, and purification via recrystallization or column chromatography . Alternative routes may use Biginelli-like condensations with aldehydes and urea derivatives, catalyzed by HCl in ethanol, to construct the pyrimidine core .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, as seen in analogous pyrimidine derivatives. Its strong electron-withdrawing effect increases electrophilicity at the pyrimidine C-2 and C-4 positions, favoring nucleophilic substitution or cyclization reactions. This group also reduces basicity of the pyrimidine ring, impacting solubility in polar solvents .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1628 cm⁻¹, N-H stretches at ~3285 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., methylhydrazino proton signals at δ 4.51 ppm) .

- X-ray crystallography : Confirms molecular geometry and hydrogen-bonding networks, as demonstrated in structurally similar pyrimidine derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed during synthesis?

Regioselectivity is influenced by electronic and steric factors. For example, the trifluoromethyl group at C-4 directs nucleophiles (e.g., hydrazines) to the C-2 position due to its electron-withdrawing effect. Steric hindrance from the methylhydrazino group can be mitigated using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., logP vs. solubility)?

Discrepancies often arise from inadequate parameterization of the -CF₃ group in computational models. Validate predictions with empirical measurements:

- HPLC : Determine logP experimentally using reverse-phase columns.

- Thermogravimetric analysis (TGA) : Assess thermal stability, which correlates with solubility under physiological conditions .

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test interactions with targets like dihydrofolate reductase (DHFR) using fluorometric assays.

- Molecular docking : Compare binding affinities of the methylhydrazino moiety with known inhibitors.

- Metabolic profiling : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) in simulated gastric fluid .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic hydrolysis : The ester group hydrolyzes to carboxylic acid (e.g., 4-(trifluoromethyl)pyrimidine-5-carboxylic acid) under HCl/ethanol reflux .

- Oxidative conditions : The hydrazino group may form diazenes or N-oxides, detectable via TLC or HPLC-MS. Stabilize with antioxidants (e.g., BHT) during storage .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.